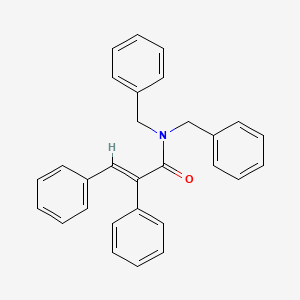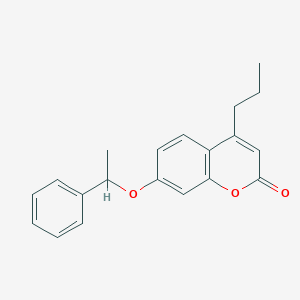![molecular formula C16H19N3OS B5207356 N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, commonly known as MPPT, is a chemical compound that belongs to the class of thioamides. It has been extensively studied for its potential application in scientific research due to its unique properties.
作用机制
MPPT acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This leads to the inhibition of FAAH-mediated hydrolysis of endocannabinoids, resulting in their accumulation. The increased levels of endocannabinoids can activate the cannabinoid receptors, leading to various physiological effects such as analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
MPPT has been shown to have various biochemical and physiological effects. It has been reported to have analgesic effects in various animal models of pain. MPPT has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MPPT has been reported to have neuroprotective effects by reducing the damage caused by ischemia-reperfusion injury in the brain.
实验室实验的优点和局限性
MPPT has various advantages as a research tool. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. Additionally, MPPT has been reported to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, MPPT has some limitations as a research tool. It has been reported to have poor solubility in water, which can limit its use in certain experiments. Additionally, the inhibition of FAAH by MPPT can lead to the accumulation of other fatty acid amides, which can have off-target effects.
未来方向
There are various future directions for the research on MPPT. One potential direction is the development of more potent and selective FAAH inhibitors. Additionally, the use of MPPT in combination with other drugs could lead to synergistic effects. The potential therapeutic applications of MPPT in various diseases such as pain, inflammation, and neurodegeneration also warrant further investigation. Finally, the development of novel delivery systems for MPPT could overcome its poor solubility in water and improve its bioavailability.
Conclusion
MPPT is a unique chemical compound that has been extensively studied for its potential application in scientific research. Its potent inhibition of FAAH makes it a valuable tool for studying the endocannabinoid system. MPPT has various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. However, it has some limitations as a research tool, including poor solubility in water and off-target effects. There are various future directions for the research on MPPT, including the development of more potent and selective FAAH inhibitors and the investigation of its potential therapeutic applications.
合成方法
The synthesis of MPPT involves the reaction of 2-methylphenyl isothiocyanate with 6-methyl-4-pyrimidinethiol in the presence of a base. The reaction yields MPPT as a white crystalline solid with a melting point of 139-141°C. The purity of the compound can be confirmed by using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
MPPT has been extensively studied for its potential application in scientific research. It is known to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by MPPT leads to the accumulation of endocannabinoids, which can have various beneficial effects.
属性
IUPAC Name |
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-14(21-15-9-12(3)17-10-18-15)16(20)19-13-8-6-5-7-11(13)2/h5-10,14H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUIPCELAHBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)

![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)
![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)